(R)-3-(Trifluoromethyl)pyrrolidin-3-ol hydrochloride
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Overview
Description
®-3-(Trifluoromethyl)pyrrolidin-3-ol hydrochloride is a chemical compound that features a trifluoromethyl group attached to a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the trifluoromethylation of pyrrolidine derivatives using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonate (CF3SO2Na) under specific reaction conditions . The reaction may require catalysts like copper or platinum complexes and can be carried out under mild conditions with visible light .
Industrial Production Methods
Industrial production of ®-3-(Trifluoromethyl)pyrrolidin-3-ol hydrochloride may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of environmentally friendly and cost-effective reagents like trifluoromethyl sulfonate is preferred for industrial applications .
Chemical Reactions Analysis
Types of Reactions
®-3-(Trifluoromethyl)pyrrolidin-3-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different alcohols or amines.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperatures and pressures to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce trifluoromethyl alcohols or amines .
Scientific Research Applications
®-3-(Trifluoromethyl)pyrrolidin-3-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of ®-3-(Trifluoromethyl)pyrrolidin-3-ol hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and stability, allowing it to interact more effectively with biological membranes and proteins . The compound may inhibit enzymes or bind to receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
α-(Trifluoromethyl)styrenes: These compounds also contain a trifluoromethyl group and are used in similar applications.
Trifluoromethylpyridine: This compound is another example of a trifluoromethyl-containing heterocycle with applications in pharmaceuticals and agrochemicals.
3-(5)-Substituted Pyrazoles: These compounds are versatile scaffolds in organic synthesis and medicinal chemistry.
Uniqueness
®-3-(Trifluoromethyl)pyrrolidin-3-ol hydrochloride is unique due to its specific structure, which combines the properties of a pyrrolidine ring with a trifluoromethyl group. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C5H9ClF3NO |
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Molecular Weight |
191.58 g/mol |
IUPAC Name |
(3R)-3-(trifluoromethyl)pyrrolidin-3-ol;hydrochloride |
InChI |
InChI=1S/C5H8F3NO.ClH/c6-5(7,8)4(10)1-2-9-3-4;/h9-10H,1-3H2;1H/t4-;/m1./s1 |
InChI Key |
QDJSEILRWZMZFQ-PGMHMLKASA-N |
Isomeric SMILES |
C1CNC[C@]1(C(F)(F)F)O.Cl |
Canonical SMILES |
C1CNCC1(C(F)(F)F)O.Cl |
Origin of Product |
United States |
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